Azido-PEG3-Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

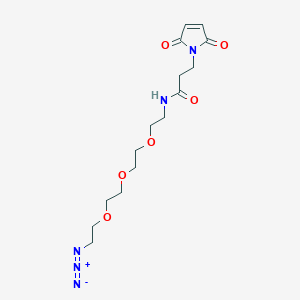

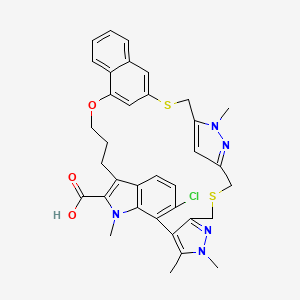

Azido-PEG3-Maleimide is a versatile compound widely used in bioconjugation and click chemistry. It consists of a polyethylene glycol (PEG) spacer with three ethylene glycol units, an azido group, and a maleimide group. The azido group allows for copper-free click reactions, while the maleimide group reacts with thiol-containing molecules, making it an excellent reagent for linking biomolecules .

Mechanism of Action

Target of Action

Azido-PEG3-Maleimide is primarily used to crosslink two biomolecules together . The primary targets of this compound are thiol-containing compounds , which are often found in peptides and antibodies .

Mode of Action

The maleimide group of this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This reaction occurs at a pH of 6.5 to 7.0, which activates the molecules . Following this, the azide group of the compound reacts with an alkyne-containing compound to yield the conjugates .

Result of Action

The result of this compound’s action is the formation of a covalent bond between a biomolecule with a thiol and an alkyne-containing compound, yielding a conjugate . This enables the simple and efficient incorporation of an azido moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound degrades quickly (within hours) at room temperature . Furthermore, the reaction between the maleimide group of this compound and a thiol group occurs at a specific pH range (6.5 to 7.0), indicating that the pH of the environment can significantly impact the compound’s action .

Biochemical Analysis

Biochemical Properties

Azido-PEG3-Maleimide interacts with various enzymes, proteins, and other biomolecules. The maleimide group of this compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific reactions with thiol groups on proteins or peptides, forming stable covalent bonds . This enables the connection of biomolecules with a thiol, facilitating various biochemical reactions .

Temporal Effects in Laboratory Settings

This compound degrades quickly (within hours) at room temperature . The product is stable if stored at -20°C or lower for short periods of time (hours)

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-Maleimide is typically synthesized by reacting Azido-PEG3-amine with Maleimide-NHS ester. The reaction is carried out in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) under a nitrogen atmosphere. The mixture is stirred for about 30 minutes at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar protocols but on a larger scale. The reagents are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and packaged as a kit containing two vials: one with Azido-PEG3-amine and the other with Maleimide-NHS ester .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-Maleimide primarily undergoes two types of reactions:

Click Reactions: The azido group reacts with alkyne-containing compounds in a copper-free click reaction to form stable triazole linkages.

Thiol-Maleimide Reactions: The maleimide group reacts with thiol-containing compounds to form stable thioether bonds.

Common Reagents and Conditions

Click Reactions: Typically involve alkyne-containing compounds and are carried out in aqueous or organic solvents at room temperature.

Thiol-Maleimide Reactions: Involve thiol-containing compounds and are carried out at pH 6.5 to 7.0 in aqueous buffers.

Major Products

Click Reactions: Yield triazole-linked conjugates.

Thiol-Maleimide Reactions: Yield thioether-linked conjugates.

Scientific Research Applications

Azido-PEG3-Maleimide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.

Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).

Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Azido-PEG4-Maleimide: Similar structure but with an additional ethylene glycol unit.

Azido-PEG2-Maleimide: Similar structure but with one less ethylene glycol unit.

Azido-PEG3-Alkyne: Contains an alkyne group instead of a maleimide group

Uniqueness

Azido-PEG3-Maleimide is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for bioconjugation. The combination of azido and maleimide groups allows for versatile applications in both click chemistry and thiol-maleimide chemistry, making it a valuable tool in various scientific fields .

Properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSSEPXEBBNVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)

![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)